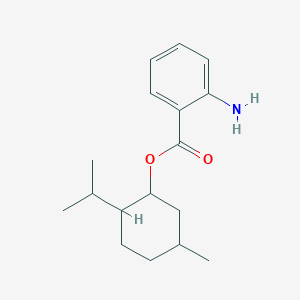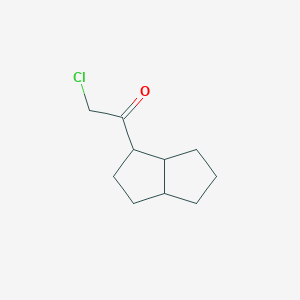
2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one, also known as OHPCE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The precise mechanism of action of 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. For example, 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Effets Biochimiques Et Physiologiques
2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral properties. In addition, it has been found to have anxiolytic and sedative effects in animal models. However, further research is needed to fully elucidate the effects of 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one on the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one is its ease of synthesis, which makes it a readily available starting material for organic synthesis. In addition, its relatively simple structure makes it a useful scaffold for the development of novel compounds. However, 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one. One area of interest is its potential as a scaffold for the development of novel drugs, particularly for the treatment of cancer and inflammatory diseases. In addition, further research is needed to fully elucidate the mechanism of action of 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one and its effects on the body. Finally, there is potential for the development of new synthetic methods for 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one and its derivatives, which could lead to the discovery of new compounds with interesting biological activities.
Conclusion:
In conclusion, 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. Its ease of synthesis and relatively simple structure make it a useful scaffold for the development of novel compounds. Further research is needed to fully elucidate the effects of 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one on the body and its potential as a therapeutic agent.
Méthodes De Synthèse
2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one can be synthesized by the reaction of octahydropentalene with chloroacetyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one as a white crystalline solid with a melting point of approximately 65-67°C.
Applications De Recherche Scientifique
2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of novel drugs. It has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In addition, 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one has been used as a building block for the synthesis of various organic compounds, such as chiral ligands and natural product derivatives.
Propriétés
Numéro CAS |
156801-32-0 |
|---|---|
Nom du produit |
2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one |
Formule moléculaire |
C10H15ClO |
Poids moléculaire |
186.68 g/mol |
Nom IUPAC |
1-(1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl)-2-chloroethanone |
InChI |
InChI=1S/C10H15ClO/c11-6-10(12)9-5-4-7-2-1-3-8(7)9/h7-9H,1-6H2 |
Clé InChI |
SYMYXYBOYFYDCH-UHFFFAOYSA-N |
SMILES |
C1CC2CCC(C2C1)C(=O)CCl |
SMILES canonique |
C1CC2CCC(C2C1)C(=O)CCl |
Synonymes |
Ethanone, 2-chloro-1-(octahydro-1-pentalenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide](/img/structure/B129278.png)
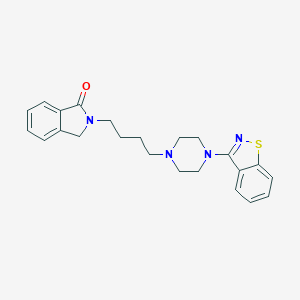
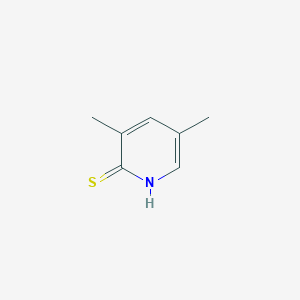



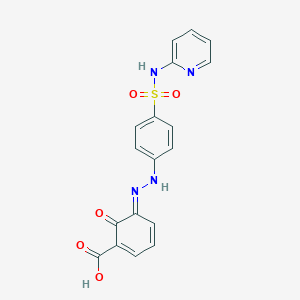
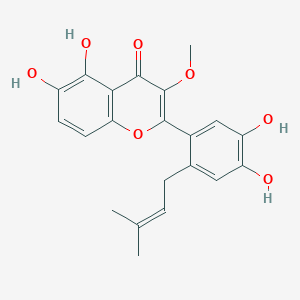

![2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide](/img/structure/B129302.png)
